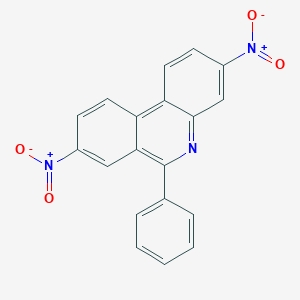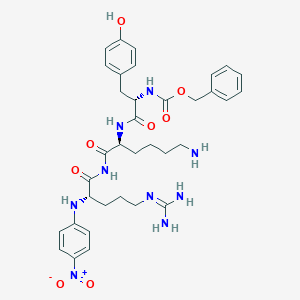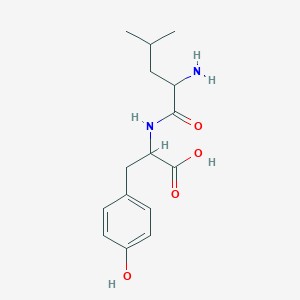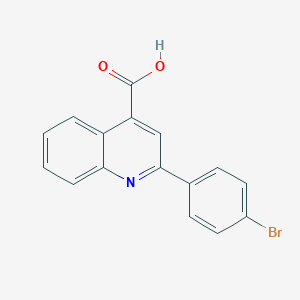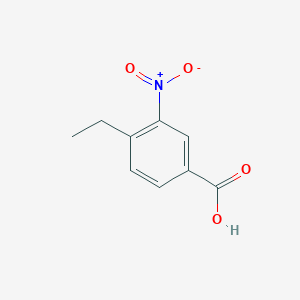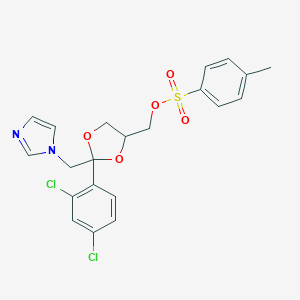
Benzenamine, 3-(tributylstannyl)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Erythro-Selective Synthesis
“Benzenamine, 3-(tributylstannyl)-” is used in the erythro-selective synthesis of cycloalkenylated products. This process involves the reaction of 3-(tributylstannyl)cycloalkenes with aromatic aldehydes to produce 2-cycloalkenylated products with high selectivity . This method is particularly valuable in the synthesis of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals and fine chemicals.
Antifungal Applications
Research has shown that “Benzenamine, 3-(tributylstannyl)-” exhibits strong inhibitory effects on the growth of Aspergillus flavus , a pathogenic fungus known for contaminating food with carcinogenic aflatoxins . This compound could potentially be used as a fumigant to control the spread of this fungus in agricultural settings, thereby reducing the risk of aflatoxin contamination.
Aflatoxin Biosynthesis Inhibition
Continuing from its antifungal properties, “Benzenamine, 3-(tributylstannyl)-” also impacts the biosynthesis of aflatoxins in Aspergillus flavus. It down-regulates genes related to the biosynthesis and metabolism of amino acids and purine metabolism, which are essential for aflatoxin production . This application is significant for food safety and public health.
Modulation of Organic Electronic Properties
“Benzenamine, 3-(tributylstannyl)-” can be used in the modulation of electronic properties in organic electronics. It’s involved in the Stille coupling reaction, which is a key step in the synthesis of organic semiconductors . These materials are essential for the development of flexible electronic devices.
Development of New Synthetic Pathways
The compound serves as a precursor in the development of new synthetic pathways for organic compounds. Its reactivity with various aldehydes and other organic molecules opens up new routes for the synthesis of complex molecules . This is particularly useful in the field of synthetic organic chemistry.
Transcriptomic Research
Lastly, “Benzenamine, 3-(tributylstannyl)-” has been used in transcriptomic studies to understand the response of fungi at the genetic level. It alters the expression of a significant number of genes, providing insights into the molecular mechanisms of fungal resistance and pathogenicity . This application is crucial for developing strategies to combat fungal diseases in plants and humans.
Direcciones Futuras
Mecanismo De Acción
Mode of Action
These compounds are thought to exert their effects through reductive electron transfer of the nitro group while the tin is being oxidized .
Result of Action
For example, one study found that these compounds could significantly decrease aflatoxin accumulation and colonization capacity in maize .
Propiedades
IUPAC Name |
3-tributylstannylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,7H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGBPDRDCXDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432697 | |
| Record name | Benzenamine, 3-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 3-(tributylstannyl)- | |
CAS RN |
124742-40-1 | |
| Record name | Benzenamine, 3-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



